molecular formula C13H14N2O3S B6415868 2-(2-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine CAS No. 1261905-90-1

2-(2-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine

Cat. No.: B6415868
CAS No.: 1261905-90-1
M. Wt: 278.33 g/mol
InChI Key: PRZKQONASXXEKP-UHFFFAOYSA-N
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Description

2-(2-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a phenyl ring bearing a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine typically involves the following steps:

    Formation of the Phenyl Ring Substituent: The dimethylsulfamoyl group is introduced onto the phenyl ring through a sulfonation reaction. This involves reacting dimethylamine with a sulfonyl chloride derivative to form the dimethylsulfamoyl group.

    Coupling with Pyridine: The phenyl ring bearing the dimethylsulfamoyl group is then coupled with a pyridine derivative. This can be achieved through a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the phenyl ring reacts with a halogenated pyridine under palladium catalysis.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Ketone or aldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(2-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-(2-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl group on the pyridine ring can also participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    2-(N,N-Dimethylsulfamoyl)phenylboronic acid: This compound has a similar phenyl ring substitution but differs in the presence of a boronic acid group instead of a hydroxyl group on the pyridine ring.

    4-(N,N-Dimethylsulfamoyl)phenylboronic acid: Similar to the above compound but with the dimethylsulfamoyl group at the para position on the phenyl ring.

Uniqueness

2-(2-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine is unique due to the presence of both a hydroxyl group on the pyridine ring and a dimethylsulfamoyl group on the phenyl ring

Properties

IUPAC Name

N,N-dimethyl-2-(4-oxo-1H-pyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)13-6-4-3-5-11(13)12-9-10(16)7-8-14-12/h3-9H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZKQONASXXEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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